REACTION_CXSMILES
|
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[N+:10]([C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=[O:16])([O-:12])=[O:11]>C1COCC1.CCOC(C)=O.[Zn]>[CH2:6]([O:5][C:3](=[O:4])[C:2]([F:9])([F:8])[CH:15]([C:14]1[CH:17]=[CH:18][CH:19]=[CH:20][C:13]=1[N+:10]([O-:12])=[O:11])[OH:16])[CH3:7]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C=CC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
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BrC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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UNSPECIFIED
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Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
CUSTOM
|
Details
|
After a visible reaction
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WASH
|
Details
|
washed with 1M KHSO4 (2×50 mL) and brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
yielded a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (chloroform:EtOH, 99:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(O)C1=C(C=CC=C1)[N+](=O)[O-])(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.28 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |